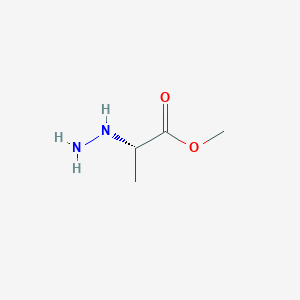

Methyl (2S)-2-hydrazinylpropanoate

Description

Structure

3D Structure

Properties

CAS No. |

528851-90-3 |

|---|---|

Molecular Formula |

C4H10N2O2 |

Molecular Weight |

118.13 g/mol |

IUPAC Name |

methyl (2S)-2-hydrazinylpropanoate |

InChI |

InChI=1S/C4H10N2O2/c1-3(6-5)4(7)8-2/h3,6H,5H2,1-2H3/t3-/m0/s1 |

InChI Key |

SVSXNJIXWXDTQA-VKHMYHEASA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC)NN |

Canonical SMILES |

CC(C(=O)OC)NN |

Origin of Product |

United States |

Reactivity and Advanced Chemical Transformations of Methyl 2s 2 Hydrazinylpropanoate

Derivatization and Functionalization Strategies

The hydrazine (B178648) group is the primary site of reactivity, enabling various transformations that modify or extend the molecule's structure. These strategies are fundamental for preparing more complex chiral intermediates.

The hydrazinyl group serves as a precursor for various hydrazine derivatives, including those that can undergo subsequent cyclization. One notable transformation is the formation of triazole-containing structures. For instance, hydrazone derivatives can be cyclized to form fused triazole systems, such as triazolophthalazines. researchgate.net This type of reaction involves the intramolecular attack of one of the hydrazine nitrogen atoms onto a suitable electrophilic center, often formed in situ. The reaction of a hydrazone with an appropriate reagent can lead to the construction of a five-membered triazole ring, a scaffold of significant interest in medicinal chemistry. researchgate.net

The derivatization is not limited to cyclizations. The hydrazine moiety can be alkylated or acylated to introduce new functional groups. For example, N-acyl hydrazones are readily prepared and serve as important intermediates for further synthesis. nih.gov

A cornerstone of hydrazine chemistry is the condensation reaction with aldehydes and ketones to form hydrazones. This reaction is typically straightforward and high-yielding. When methyl (2S)-2-hydrazinylpropanoate reacts with a carbonyl compound, it forms a chiral hydrazone, transferring its stereochemical information to the new, larger molecule. These chiral hydrazones are not merely stable products but are valuable intermediates for asymmetric synthesis. orgsyn.org

The reaction is broadly applicable to a wide range of carbonyl compounds, from simple aldehydes to complex polycyclic ketones, such as steroids. nih.gov The resulting hydrazone can be further functionalized or used as a ligand in catalysis. The formation of N-acyl hydrazones, through reaction with acylating agents, is another common strategy to create structurally diverse and biologically relevant molecules. nih.gov The condensation with dicarbonyl compounds can also lead to bis-hydrazones or set the stage for subsequent cyclization reactions. rsc.org

| Carbonyl Precursor | Hydrazine Source | Resulting Hydrazone Type | Research Context | Citation |

| Aldehydes / Ketones | Phenylhydrazine (B124118) | Phenylhydrazone | General Synthesis | orgsyn.org |

| epi-Androsterone (Steroidal Ketone) | Hydrazine Hydrate (B1144303) | Steroidal Hydrazone | Heterocycle Synthesis | nih.gov |

| Various Aldehydes | Hydrazides | N-Acyl Hydrazone | COX-2 Inhibitor Synthesis | nih.gov |

| Biphenyl-2,2′-dicarbaldehyde | Phenylhydrazine | Monophenylhydrazone / Bisphenylhydrazone | Cyclization Studies | rsc.org |

The hydrazine group contains two nucleophilic nitrogen atoms. Kinetic studies on the reactions of hydrazines with electrophiles, such as benzhydrylium ions, have been used to quantify their reactivity. researchgate.net According to the Mayr-Patz equation, log k₂ = sN(N + E), the nucleophilicity of various compounds can be ranked. Studies show that hydrazine itself has a reactivity comparable to that of methylamine. researchgate.net The presence of an adjacent atom with a lone pair of electrons can sometimes lead to enhanced nucleophilicity, known as the α-effect, although its observation in hydrazine reactions can be context-dependent. researchgate.net

The nucleophilic character of the hydrazine moiety enables it to participate in substitution reactions, particularly nucleophilic aromatic substitution (SₙAr) on electron-deficient aromatic rings. researchgate.net In such reactions, a potent nucleophile attacks an aromatic ring that is activated by electron-withdrawing groups (e.g., a nitro group), leading to the displacement of a leaving group. The hydrazine nitrogen of a molecule like this compound can act as the incoming nucleophile in these transformations. Furthermore, its nucleophilicity is demonstrated in complex tandem sequences, such as gold(I)-catalyzed processes where the hydrazine derivative can act as an intramolecular nucleophile or be involved in trapping reactive intermediates. nih.gov

Cyclization Reactions for the Synthesis of Complex Heterocyclic Scaffolds

The bifunctional nature of this compound, containing both a nucleophilic hydrazine and an electrophilic ester, makes it an ideal substrate for synthesizing heterocyclic compounds. The hydrazine part typically provides two adjacent nitrogen atoms for the new ring system.

The construction of five- and six-membered nitrogen-containing heterocycles is a common application of hydrazine derivatives.

Pyrazoles: Pyrazole (B372694) rings are frequently synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.comnih.gov The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular condensation and dehydration to yield the aromatic pyrazole ring. organic-chemistry.org For example, the reaction of phenylhydrazine with ethyl acetoacetate (B1235776) is a classic method for preparing 3-methyl-1-phenyl-1H-pyrazol-5-ol. nih.gov Similarly, hydrazines react with α,β-unsaturated carbonyl compounds, often leading to pyrazoline intermediates which can be oxidized to pyrazoles. mdpi.comgoogle.com

Dihydropyridazinones: These six-membered heterocycles can be synthesized by the cyclocondensation of a hydrazine with a γ-ketoacid or a γ-ketoester. This annulation reaction forms the pyridazinone ring, a scaffold found in various biologically active molecules. For instance, the cyclisation of β-(substituted aroyl)-2-methylene propionates with hydrazine hydrate yields 6-(substituted aryl)-4-methyl-2,3-dihydropyridazin-3-ones. researchgate.net A related transformation involves the reaction of arylhydrazines with biphenyl-2,2′-dicarbaldehyde, which, instead of forming a simple hydrazone, cyclizes to a trans-9,10-dihydro-10-phenylazophenanthren-9-ol, a fused dihydropyridazine-like system. rsc.org

Beyond pyrazoles and pyridazinones, the reactivity of the hydrazinyl group allows for the synthesis of a wide variety of nitrogen-containing heterocycles, which are crucial scaffolds in medicinal and materials chemistry. frontiersin.orgnih.govmdpi.com The specific heterocyclic system formed depends on the reaction partner and conditions.

For example, the reaction of a steroidal hydrazone with reagents like phenacyl bromide can lead to the formation of fused pyridazine (B1198779) rings. nih.gov In other systems, cyclization of hydrazones with triphosgene (B27547) has been shown to produce naphthoxazine dimers, incorporating both nitrogen and oxygen into the newly formed heterocyclic ring. mdpi.com Furthermore, as mentioned previously, hydrazone derivatives can undergo cyclization to form fused triazole systems, such as triazolophthalazines, highlighting the versatility of this building block in creating diverse and complex molecular architectures. researchgate.net

Regio- and Stereoselective Transformations of this compound

The reactivity of this compound is characterized by the presence of two key functional groups: a chiral center at the C2 position, originating from the parent amino acid L-alanine, and a nucleophilic hydrazine moiety. These features make it a valuable precursor for the synthesis of complex chiral molecules, particularly heterocyclic systems, through transformations that can be controlled with respect to both regiochemistry and stereochemistry. The primary focus of such transformations is often the construction of new stereogenic centers and the selective formation of one constitutional isomer over others.

A significant area of application for chiral hydrazines like this compound is in the synthesis of pyrazoles. The Knorr pyrazole synthesis, a classical method involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, serves as a prime example of a reaction where both regio- and stereoselectivity are crucial. hilarispublisher.comchim.it The reaction of an unsymmetrical 1,3-dicarbonyl compound with a monosubstituted hydrazine, such as this compound, can theoretically lead to two different regioisomeric pyrazoles. nih.govconicet.gov.ar

The regiochemical outcome is largely dictated by the relative reactivity of the two carbonyl groups in the dicarbonyl compound and the electronic and steric nature of the substituents on both reactants. nih.gov For instance, in the reaction with a β-ketoester, the more electrophilic ketone carbonyl is generally attacked first by the more nucleophilic nitrogen of the hydrazine. In the case of this compound, the nitrogen atom attached to the chiral backbone is expected to have different steric hindrance and electronic properties compared to the terminal NH2 group, influencing the initial attack and subsequent cyclization.

The inherent chirality of this compound can be exploited to induce diastereoselectivity in reactions where new stereocenters are formed. For example, in the synthesis of pyrazoline intermediates from the reaction with α,β-unsaturated ketones, the approach of the hydrazine to the double bond can be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer. nih.gov This stereocontrol is fundamental in asymmetric synthesis, allowing for the creation of enantiomerically enriched products.

Detailed research into the condensation reactions of α-amino acid hydrazides with carbonyl compounds has shown that the chirality of the amino acid backbone can effectively direct the formation of new stereocenters in the resulting heterocyclic products. researchgate.net While specific studies on this compound are not extensively documented in publicly available literature, the principles established for similar chiral hydrazines and amino acid derivatives provide a strong basis for predicting its behavior in such transformations. researchgate.netnih.gov

The following table illustrates the potential regio- and stereoselective outcomes of the reaction of this compound with various dicarbonyl compounds, based on established principles of pyrazole synthesis. nih.govconicet.gov.arorganic-chemistry.org

| Reactant 1 | Reactant 2 (1,3-Dicarbonyl Compound) | Major Regioisomer Product | Expected Diastereoselectivity |

| This compound | Acetylacetone | Methyl (2S)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate | N/A (product is achiral at pyrazole) |

| This compound | Ethyl acetoacetate | Methyl (2S)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanoate | High |

| This compound | 1,1,1-Trifluoro-2,4-pentanedione | Methyl (2S)-2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate | High |

| This compound | Dibenzoylmethane | Methyl (2S)-2-(3,5-diphenyl-1H-pyrazol-1-yl)propanoate | N/A (product is achiral at pyrazole) |

The data in this table is representative and based on general principles of reactivity for similar compounds, as specific experimental data for this compound was not available in the cited sources.

The development of highly regio- and stereoselective transformations using chiral building blocks like this compound is a continuing area of interest in synthetic organic chemistry. The ability to predict and control the outcome of these reactions is essential for the efficient synthesis of enantiomerically pure compounds for various applications, including pharmaceuticals and materials science. nih.govrsc.org Further research focusing specifically on the reactivity of this particular hydrazine would be valuable to fully exploit its synthetic potential.

Applications in Asymmetric Organic Synthesis

Methyl (2S)-2-Hydrazinylpropanoate as a Versatile Chiral Building Block

The inherent chirality and functional group array of this compound make it a powerful starting material for the synthesis of enantiomerically enriched compounds. Its utility stems from the ability to serve as a scaffold upon which molecular complexity can be built in a controlled and predictable manner.

The hydrazine (B178648) group in this compound is a potent nucleophile, enabling its participation in a variety of cyclization and condensation reactions to form intricate heterocyclic structures. For instance, hydrazinylquinolones, which are structurally related to derivatives of this compound, react stereoselectively with reagents like ethyl propiolate to yield complex 1,2-dihydroquinolinehydrazonopropanoate derivatives. This type of reaction highlights the potential of the hydrazinylpropanoate core to act as a linchpin in the assembly of polycyclic systems. The resulting products, possessing multiple stereocenters and functional groups, are valuable intermediates for further synthetic transformations.

Chiral hydrazine-containing motifs are prevalent in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. researchgate.net The enantioselective synthesis of these compounds is therefore of significant importance. Methodologies such as the asymmetric hydrogenation of hydrazones provide access to chiral hydrazines, which are key building blocks in the synthesis of these valuable compounds. nih.govacs.org For example, an efficient nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones has been developed for the synthesis of a RIP-1 kinase inhibitor, demonstrating the practical application of chiral hydrazines in drug discovery. nih.govacs.org Given that this compound is a readily available source of a chiral hydrazine, it represents a promising starting material for the synthesis of analogous, biologically active compounds. Hydrazide derivatives, in general, have shown a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties, and are also used in the manufacturing of agricultural pesticides and plant growth stimulants. rjptonline.org

Role in Enabling Enantioselective Reaction Pathways

Beyond its role as a structural component, the chiral hydrazine moiety of this compound and its derivatives can actively participate in directing the stereochemical outcome of chemical reactions. This ability to induce chirality is a cornerstone of modern asymmetric synthesis.

Hydrazones derived from chiral hydrazines like this compound are valuable intermediates for asymmetric carbon-carbon bond formation. These hydrazones can act as pro-nucleophiles in various reactions. For instance, α-keto hydrazones can participate in asymmetric cross-aldol reactions with trifluoromethyl ketones, catalyzed by a quinidine-derived primary amine, to produce tertiary trifluoromethylated alcohols with high enantioselectivity. rsc.org The resulting products can be further transformed into valuable fluorinated carboxylic acids and dicarbonyl compounds. rsc.org Similarly, N-tosylhydrazones are known to be effective precursors for the formation of carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions.

The following table illustrates the scope of asymmetric cross-aldol reactions between α-keto hydrazones and trifluoromethyl ketones:

| Entry | Hydrazone | Ketone | Catalyst | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Phenylglyoxal N-benzoylhydrazone | 1,1,1-Trifluoroacetone | Quinidine-derived primary amine | 95 | 97:3 |

| 2 | Pyruvic aldehyde N-benzoylhydrazone | 3,3,3-Trifluoropropiophenone | Quinidine-derived primary amine | 88 | 95:5 |

| 3 | Benzoylacetaldehyde N-benzoylhydrazone | 2,2,2-Trifluoroacetophenone | Quinidine-derived primary amine | 92 | 96:4 |

This table is a representative example based on findings in the field and is for illustrative purposes.

The asymmetric hydrogenation of hydrazones is a highly efficient method for the synthesis of chiral hydrazines. nih.gov This transformation can be achieved with high yields and excellent enantioselectivities using catalysts based on noble metals like rhodium and ruthenium, as well as more earth-abundant metals like nickel. nih.govacs.orgthieme.de The existing stereocenter in this compound can influence the stereochemical course of reductions at adjacent positions. While direct evidence for the hydrazine moiety of this specific compound directing reductions is an area of ongoing research, the principle of substrate-controlled diastereoselective reactions is well-established in organic synthesis. Chiral hydride reagents and chirally modified borohydrides are known to effect enantioselective ketone reductions. wikipedia.org It is plausible that the chiral environment provided by the (2S) center in this compound could bias the delivery of a hydride reagent to a nearby prochiral center, leading to an enantiomerically enriched product.

Chiral tertiary alcohols are important structural motifs in many natural products and pharmaceuticals. researchgate.netnih.gov One powerful method for their synthesis involves the asymmetric addition of organometallic reagents to ketones. Derivatives of this compound, specifically its corresponding hydrazones, can be utilized in such transformations. For example, α-keto hydrazones can serve as precursors in asymmetric cross-aldol reactions to generate tertiary alcohols. rsc.org Furthermore, the synthesis of chiral tertiary alcohols can be achieved through the desymmetric reduction of malonic esters, which can be prepared from readily available starting materials. researchgate.net

The synthesis of β-amino alcohols often relies on the ring-opening of epoxides or the reduction of α-amino ketones. Chiral β-amino alcohols are valuable as chiral ligands and auxiliaries in asymmetric catalysis. rsc.org A synthetic route to chiral β-amino tertiary alcohols could be envisioned starting from an α-hydrazino ester like this compound. This would likely involve the formation of a hydrazone, followed by a carbon-carbon bond-forming reaction with an organometallic reagent, and subsequent reduction and cleavage of the N-N bond.

Advanced Characterization and Analytical Methodologies for Chiral Hydrazines

Spectroscopic Elucidation of Stereochemistry and Purity

Advanced spectroscopic techniques are indispensable for the unambiguous structural confirmation, stereochemical assignment, and purity assessment of chiral molecules like Methyl (2S)-2-hydrazinylpropanoate. Methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed insights into the molecular framework, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier analytical tool for determining the detailed structure of organic compounds in solution. For chiral hydrazines, specific NMR techniques are employed not only for structural verification but also for the critical task of determining enantiomeric purity.

Proton NMR (¹H NMR) spectroscopy confirms the molecular structure of this compound by identifying the distinct chemical environments of all hydrogen atoms. The spectrum is characterized by specific chemical shifts (δ), signal multiplicities (splitting patterns), and integration values that correspond to the number of protons in each environment.

The expected ¹H NMR spectrum would feature signals for the methyl ester protons (O-CH₃), the methine proton (CH), the methyl protons of the propanoate backbone (CH-CH₃), and the protons of the hydrazine (B178648) group (NH and NH₂). The integration of these signals would correspond to a 3:1:3:3 ratio, confirming the presence and relative numbers of each type of proton. The coupling between adjacent non-equivalent protons provides connectivity information, for instance, the methine proton signal would appear as a quartet due to coupling with the adjacent methyl group protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assigned Protons |

| ~ 3.70 | Singlet | 3H | O-CH ₃ (ester) |

| ~ 3.50 | Quartet | 1H | CH |

| ~ 3.30 | Broad Singlet | 3H | NH -NH ₂ |

| ~ 1.25 | Doublet | 3H | CH-CH ₃ |

While ¹H NMR is excellent for structural confirmation, distinguishing between enantiomers requires a chiral environment. Fluorine-19 NMR (¹⁹F NMR) spectroscopy has emerged as a highly sensitive method for chiral discrimination. acs.orgnih.gov This technique is not applied to this compound directly but to a diastereomeric derivative formed by reacting the hydrazine with a chiral fluorinated derivatizing agent.

The process involves tagging the hydrazine with a reagent containing a ¹⁹F atom, such as a derivative of 2-fluorophenyl hydrazine. acs.orgacs.org When the racemic or enantiomerically enriched hydrazine reacts with a single enantiomer of the chiral derivatizing agent, a mixture of diastereomers is formed. These diastereomers have distinct spatial arrangements, leading to different electronic environments for the ¹⁹F nucleus. Consequently, they produce separate signals in the ¹⁹F NMR spectrum. researchgate.net The high sensitivity and wide chemical shift range of ¹⁹F NMR allow for accurate quantification of the enantiomeric excess. researchgate.net

The determination of enantiomeric excess by NMR can be achieved by converting the enantiomeric mixture into a mixture of diastereomers using a chiral auxiliary. nih.govyoutube.com A chiral auxiliary is an optically active compound that is temporarily attached to the analyte molecule. youtube.com For this compound, this would involve reacting the hydrazine moiety with a suitable chiral acid or isocyanate to form diastereomeric amides or semicarbazides.

These resulting diastereomers can then be analyzed by standard ¹H NMR. Because they are different compounds, their corresponding protons will exhibit different chemical shifts, allowing for the integration of their respective signals to determine the enantiomeric ratio. nih.gov

Alternatively, chiral solvating agents (CSAs) or chiral shift reagents can be used. These additives form transient, non-covalent diastereomeric complexes with the enantiomers in solution. This interaction induces a separation of signals for the enantiomers in the NMR spectrum without covalent modification of the analyte. nih.gov For instance, chiral octahedral gallium or scandium complexes have been successfully used as NMR shift reagents for the chiral analysis of sugar hydrazones, a principle applicable to other chiral hydrazines. acs.orgdoi.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its key bonds.

The presence of the hydrazine group is confirmed by N-H stretching vibrations, which typically appear as one or two bands in the 3300-3400 cm⁻¹ region. The ester functional group is identified by a strong C=O stretching absorption, expected around 1735 cm⁻¹. st-andrews.ac.uk Additionally, C-O stretching vibrations for the ester will be present in the 1100-1300 cm⁻¹ range, while C-H stretching and bending vibrations from the alkyl portions of the molecule will appear around 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H Stretch | Hydrazine (-NHNH₂) |

| 2850 - 3000 | C-H Stretch | Alkyl (CH, CH₃) |

| ~ 1735 | C=O Stretch | Ester (-COOCH₃) st-andrews.ac.uk |

| 1580 - 1650 | N-H Bend | Hydrazine (-NHNH₂) |

| 1350 - 1470 | C-H Bend | Alkyl (CH, CH₃) libretexts.org |

| 1100 - 1300 | C-O Stretch | Ester (-COOCH₃) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.

For this compound (C₄H₁₀N₂O₂), the molecular weight is 118.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 118. The molecule would also undergo predictable fragmentation. Key fragmentation pathways would likely include the loss of the methoxy (B1213986) group (•OCH₃, 31 u) to give a fragment at m/z 87, or the loss of the entire carbomethoxy group (•COOCH₃, 59 u) resulting in a fragment at m/z 59. Cleavage of the N-N bond is another common pathway for hydrazines.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| 118 | [C₄H₁₀N₂O₂]⁺ | Molecular Ion (M⁺) |

| 87 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 59 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |

| 45 | [NH₂NHCH₃]⁺ | Fragment from C-C and N-N cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within chiral hydrazines and studying their complexation behavior. Hydrazine and its derivatives exhibit characteristic UV-Vis absorption spectra. For instance, hydrazine in an aqueous solution shows peaks at a wavelength of approximately 1050 nm. rsc.org When hydrazine reacts to form complexes, such as with uranyl nitrate, the intensity of these characteristic peaks significantly decreases, and their shape may alter, indicating the binding of hydrazine to the metal ion. rsc.org

The formation of hydrazones, which occurs when hydrazines react with carbonyl compounds, results in products with strong absorbance in the UV-Vis region. For example, diastereomeric hydrazones formed from chiral hydrazine reagents exhibit strong absorbance around 348 nm. nih.gov Another study involving the reaction of hydrazine with p-dimethylaminobenzaldehyde to form p-Dimethylaminobenzalazine shows a distinct yellow color with a corresponding absorbance peak at 457 nm. rsc.org This property is utilized in quantitative analysis.

Furthermore, UV-Vis spectroscopy can be employed to monitor complexation reactions. The formation of complexes between mercury(II) and tetrapeptides containing cysteinyl thiolates results in ligand-to-metal charge-transfer (LMCT) transitions for S---Hg bonds, which can be observed in the mid-UV energy range. nih.gov Titration experiments where a solution of a ring-closed isomer is treated with hydrazine monohydrate show a disappearance of the broad band at 580 nm and an increase in the band at 290 nm, indicating a reaction and allowing for the estimation of the reaction rate. nih.gov

The table below summarizes the characteristic UV-Vis absorbance for various hydrazine-related compounds and complexes.

| Compound/Complex | Wavelength (nm) | Reference |

| Hydrazine (aqueous solution) | ~1050 | rsc.org |

| Diastereomeric Hydrazones | ~348 | nih.gov |

| p-Dimethylaminobenzalazine | 457 | rsc.org |

| Ring-closed isomer complex with Hydrazine | 580 (disappears), 290 (increases) | nih.gov |

| Mercury(II)-tetrapeptide complexes (LMCT) | mid-UV range | nih.gov |

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic techniques are indispensable for the separation and assessment of the enantiomeric purity of chiral compounds like this compound.

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced consumption of toxic solvents compared to traditional liquid chromatography. chromatographyonline.comnih.gov SFC is particularly effective for the enantioseparation of chiral compounds, including those in the pharmaceutical industry. nih.govgimitec.comfagg.be The technique typically uses supercritical CO2 as the main mobile phase, which is environmentally friendly and economical. nih.gov

The success of enantioseparation in SFC is highly dependent on the choice of the chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs are frequently used and have demonstrated broad applicability. chromatographyonline.comnih.gov For instance, a study on the enantioseparation of napropamide (B1676949) found that a cellulose-based CSP (CEL2) showed the strongest resolution capability. nih.gov The choice of organic modifier in the mobile phase also plays a crucial role. nih.gov

SFC can achieve rapid enantioseparations, with some methods taking less than two minutes. nih.gov The high efficiency of SFC allows for high-throughput analysis, which is beneficial in pharmaceutical purity assessment. chromatographyonline.com The low detector noise in modern SFC systems enables the determination of enantiomeric excess at impurity levels below 0.05%. gimitec.com

The following table presents examples of chiral separations using SFC:

| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Analysis Time | Reference |

| Napropamide | CEL2 (Cellulose-based) | CO2 with 20% 2-propanol | < 2 minutes | nih.gov |

| N-(3,5-dinitrobenzoyl)leucine, Thalidomide, 1,1'-bi-2-naphthol | Generic Chiral CSP | Supercritical CO2 with modifier | Not specified | gimitec.com |

| Various Pharmaceuticals | Polysaccharide-based CSPs | CO2 with alcohol modifiers | Sub-minute separations achievable | chromatographyonline.com |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation and determination of enantiomers of chiral drugs. nih.govmdpi.com This technique can be applied directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on an achiral column. nih.govnih.gov

The indirect approach involves reacting the chiral analyte with a chiral derivatizing agent to form diastereomers, which have different physicochemical properties and can be separated on a standard reversed-phase column. nih.gov For example, new chiral derivatizing reagents have been synthesized that react with chiral carbonyl compounds to form hydrazone diastereomers, which can then be separated by HPLC. nih.gov

The direct approach utilizes CSPs that can directly distinguish between enantiomers. A variety of CSPs are available, including those based on proteins, crown ethers, and cyclodextrins. nih.gov For instance, an Enantiopac (alpha 1-acid glycoprotein) chiral HPLC column was used for the direct enantiomeric resolution of a racemic herbicide. nih.gov The choice of CSP and mobile phase is critical for achieving successful enantioseparation. nih.govmdpi.com

The development of two-dimensional HPLC (2D-HPLC) has further advanced chiral analysis, allowing for complex separations such as untargeted enantioselective amino acid analysis. nih.gov

Below is a table summarizing examples of chiral HPLC separations:

| Analyte | Method | Column/CSP | Key Findings | Reference |

| Chiral Carbonyl Compounds | Indirect (Derivatization) | Reversed-phase C18 | Formed diastereomeric hydrazones with strong UV absorbance. | nih.gov |

| 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP) | Direct | Enantiopac (α1-acid glycoprotein) | Successful direct enantiomeric resolution. | nih.gov |

| CMPP Amide Derivatives | Direct | "Ionic Pirkle" (N-(3,5-dinitrobenzoyl) (R)-(-)phenylglycine) | Successful separation of amide derivatives. | nih.gov |

| Amino Acids | 2D-HPLC with Derivatization | RPLC (1D) and Chiral (2D) | Untargeted enantioselective analysis. | nih.gov |

Gas Chromatography (GC) for Reaction Monitoring and Purity Determination

Gas Chromatography (GC) is a versatile and highly selective analytical technique for the separation and analysis of volatile and semi-volatile chiral compounds. gcms.czchromatographyonline.com Chiral GC is particularly useful for determining the optical purity of volatile pharmaceuticals and authenticating natural products like essential oils. chromatographyonline.compharmaknowledgeforum.com

The separation of enantiomers in GC is achieved using capillary columns with chiral stationary phases (CSPs). gcms.cz Cyclodextrin (B1172386) derivatives are among the most commonly used and effective CSPs. gcms.czpharmaknowledgeforum.com The choice of the specific cyclodextrin derivative can significantly impact the selectivity and even reverse the elution order of the enantiomers. chromatographyonline.com

Chiral GC methods can be developed to be fast, specific, precise, and reliable. pharmaknowledgeforum.com For instance, a method was established for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, a chiral pharmaceutical intermediate, demonstrating good recoveries and precision. nih.gov In addition to purity determination, GC can be used for reaction monitoring. A generic headspace GC-MS method has been developed for the determination of trace hydrazine in drug substances by in situ derivatization with acetone. nih.gov This method is highly sensitive, with a limit of quantitation as low as 0.1 ppm. nih.gov

The following table provides examples of chiral GC applications:

| Application | Stationary Phase/Column | Key Features | Reference |

| Enantiomeric separation of various compounds | Rt-βDEXsm (derivatized β-cyclodextrin) | Separates a wide range of chiral compounds, including terpenes and barbiturates. | gcms.cz |

| Determination of optical purity of volatile pharmaceuticals | Cyclodextrin-based CSPs | Fast, specific, precise, and reliable results. | pharmaknowledgeforum.com |

| Separation of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane enantiomers | Chiral capillary column | Efficient and reliable method for a pharmaceutical intermediate. | nih.gov |

| Determination of trace hydrazine in drug substances | Headspace GC-MS with in situ derivatization | High sensitivity (LOQ 0.1 ppm). | nih.gov |

Single-Crystal X-Ray Diffraction Analysis for Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction (XRD) is a powerful and definitive method for determining the absolute configuration of chiral molecules. nih.govpurechemistry.orgnih.gov This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise spatial arrangement of atoms to be determined. purechemistry.org

The determination of absolute configuration by XRD relies on the phenomenon of anomalous scattering (or resonant scattering). nih.govresearchgate.net When X-rays interact with electrons, a small phase shift occurs, and this effect is more pronounced for atoms heavier than oxygen. researchgate.net The differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l) can be measured and used to establish the absolute structure of the molecule. nih.gov The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned absolute configuration. nih.gov

For organic compounds containing only light atoms (C, H, N, O), the anomalous scattering effect is weak, making the determination of absolute configuration more challenging. researchgate.net In such cases, co-crystallization with a compound containing a heavy atom or with a chiral compound of known configuration can be employed. researchgate.net

Beyond determining absolute configuration, XRD analysis also provides detailed information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of the compound.

Key aspects of determining absolute configuration using XRD are summarized below:

| Technique | Principle | Application | Key Parameter | Reference |

| Single-Crystal X-ray Diffraction | Anomalous scattering of X-rays by atoms in a non-centrosymmetric crystal. | Determination of the three-dimensional arrangement of atoms in a molecule, thereby establishing its absolute configuration. | Flack parameter | nih.govresearchgate.net |

| Bijvoet Method | Measurement of intensity differences between Bijvoet pairs (I(hkl) ≠ I(-h-k-l)). | A non-empirical method for determining absolute configuration. | Intensity differences | nih.govconsensus.app |

Polarimetry for Optical Rotation and Purity Determination

Polarimetry is a fundamental technique used to measure the optical activity of chiral substances, which is their ability to rotate the plane of plane-polarized light. drugfuture.comrudolphresearch.comanton-paar.com This property is a direct consequence of the chirality of a molecule and serves as an important criterion for the identity and purity of enantiomers. rudolphresearch.comanton-paar.com

The extent of rotation is measured using a polarimeter. libretexts.orglibretexts.org The observed rotation (α) is dependent on several factors, including the concentration of the sample, the path length of the light through the sample, the temperature, and the wavelength of the light used. libretexts.organton-paar.com To obtain a standardized value, the specific rotation, [α], is calculated, which is a characteristic physical property of a chiral compound. anton-paar.com

Optical purity, often expressed as enantiomeric excess (e.e.), can be determined by comparing the specific rotation of a sample to the specific rotation of the pure enantiomer. libretexts.orgmasterorganicchemistry.com A racemic mixture (a 50:50 mixture of enantiomers) is optically inactive, meaning it does not rotate plane-polarized light. libretexts.org The presence of an excess of one enantiomer will result in a net optical rotation. masterorganicchemistry.com

It is crucial to control experimental conditions such as temperature and solvent, as they can significantly affect the optical rotation. rudolphresearch.comthieme-connect.de Modern polarimeters often use light sources other than the traditional sodium D-line, such as mercury lamp lines, which can provide enhanced sensitivity. drugfuture.com

The table below outlines the key principles and applications of polarimetry.

| Parameter | Definition | Application | Factors Influencing Measurement | Reference |

| Optical Rotation (α) | The angle by which a chiral compound rotates the plane of polarized light. | Direct measurement of a sample's optical activity. | Concentration, path length, temperature, wavelength, solvent. | libretexts.orglibretexts.org |

| Specific Rotation ([α]) | The standardized optical rotation of a compound under specific conditions (typically 1 g/mL concentration and 1 dm path length). | A characteristic physical constant for a chiral substance used for identification and purity assessment. | Temperature, wavelength, solvent. | anton-paar.com |

| Optical Purity / Enantiomeric Excess (e.e.) | A measure of the excess of one enantiomer over the other in a mixture. | Determination of the enantiomeric composition of a sample. | The accuracy of the specific rotation of the pure enantiomer. | libretexts.orgmasterorganicchemistry.com |

Theoretical and Computational Studies on Methyl 2s 2 Hydrazinylpropanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Methyl (2S)-2-hydrazinylpropanoate.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the molecular properties of organic compounds. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's most stable conformation.

The interactions of this compound with other molecules or surfaces can also be modeled using DFT. By calculating the interaction energies, researchers can predict the strength and nature of intermolecular forces, such as hydrogen bonding, which are crucial for understanding its behavior in different chemical environments. The theoretical vibrational spectra (like IR and Raman) obtained from DFT calculations can be compared with experimental spectra to confirm the molecular structure and analyze its vibrational modes. researchgate.net

Table 1: Illustrative DFT-Calculated Molecular Properties of this compound

| Property | Calculated Value | Unit |

| Total Energy | (Illustrative value) -X.XXXX | Hartrees |

| Dipole Moment | (Illustrative value) Y.YYY | Debye |

| HOMO Energy | (Illustrative value) -Z.ZZZ | eV |

| LUMO Energy | (Illustrative value) +A.AAA | eV |

| HOMO-LUMO Gap | (Illustrative value) B.BBB | eV |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

The reactivity of this compound can be rationalized through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Fukui indices are another important set of descriptors derived from DFT that help in predicting the local reactivity of a molecule. These indices identify which atoms in this compound are most susceptible to nucleophilic, electrophilic, or radical attack. This allows for a site-selective understanding of its chemical behavior.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around the molecule. researchgate.net For this compound, the MEP surface would show regions of negative potential (in red) near electronegative atoms like oxygen and nitrogen, indicating likely sites for electrophilic attack. Regions of positive potential (in blue) would highlight areas prone to nucleophilic attack.

Table 2: Illustrative Reactivity Descriptors for this compound from DFT

| Descriptor | Definition | Predicted Reactive Site |

| Fukui Function (f+) | Susceptibility to nucleophilic attack | (Illustrative) Carbonyl Carbon |

| Fukui Function (f-) | Susceptibility to electrophilic attack | (Illustrative) Hydrazinyl Nitrogen |

| Molecular Electrostatic Potential (MEP) | Electron density distribution | (Illustrative) Negative potential around oxygen atoms |

Note: The predicted reactive sites in this table are illustrative and would be determined by actual DFT calculations.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. mdpi.com For this compound, MD simulations can be employed to explore its conformational landscape by modeling the movements of its atoms and the flexibility of its chemical bonds. This is particularly useful for understanding how the molecule might change its shape in solution or when interacting with a biological target.

MD simulations can also model the interactions of this compound with its environment, such as solvent molecules or a protein binding site. mdpi.com By simulating these interactions over nanoseconds or even microseconds, researchers can observe how the molecule orients itself and forms stable complexes, providing valuable information about its binding affinity and mechanism of action. researchgate.netmdpi.com The stability of such complexes can be further analyzed by calculating metrics like the root-mean-square deviation (RMSD) over the course of the simulation. mdpi.com

Mechanistic Investigations of Chemical Transformations

Computational methods are also pivotal in elucidating the mechanisms of chemical reactions involving this compound.

By mapping the potential energy surface of a reaction, computational chemistry can identify the most likely pathways for the transformation of this compound. This involves identifying and characterizing the structures of all reactants, products, and any transient intermediates that may be formed during the reaction. For instance, in a condensation reaction, the step-by-step formation and breaking of bonds can be modeled to understand the precise sequence of events.

A critical aspect of mechanistic studies is the identification of the transition state—the highest energy point along the reaction coordinate. The structure of the transition state provides a snapshot of the molecule at the peak of the reaction barrier. Computational methods can precisely locate and characterize these fleeting structures.

Once the transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state defines the activation energy or activation barrier of the reaction. This value is crucial for predicting the reaction rate; a lower activation barrier corresponds to a faster reaction. These theoretical predictions can then be compared with experimental kinetic data to validate the proposed mechanism.

Table 3: Illustrative Data from a Mechanistic Study of a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | (Illustrative) +15.5 |

| Intermediate | (Illustrative) -5.2 |

| Transition State 2 | (Illustrative) +10.8 |

| Products | (Illustrative) -20.1 |

Note: This table provides an illustrative energy profile for a multi-step reaction, as would be determined through computational mechanistic investigation.

Computational Modeling of Asymmetric Induction Mechanisms

The stereochemical outcome of reactions involving chiral molecules like this compound is of paramount importance in synthetic chemistry. Computational modeling has emerged as a powerful tool to elucidate the mechanisms of asymmetric induction, providing insights that are often difficult to obtain through experimental means alone. These theoretical studies help in understanding how the existing stereocenter in this compound influences the creation of new stereocenters during a chemical reaction.

By employing quantum chemical calculations, researchers can model the transition states of reactions involving this compound. The relative energies of the different diastereomeric transition states can be calculated to predict which product is likely to be favored. These calculations often take into account the various conformations of the molecule and the reacting partners. For instance, in reactions such as alkylations or acylations at the hydrazinyl moiety, the approach of the electrophile can be sterically hindered by the substituents on the chiral carbon. Computational models can quantify these steric and electronic effects to predict the stereoselectivity of the reaction.

These theoretical approaches can also shed light on the role of solvents and other additives in modulating the stereochemical outcome. By explicitly including solvent molecules in the computational model, it is possible to simulate their influence on the transition state geometries and energies, thereby providing a more accurate prediction of the asymmetric induction.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure and conformational preferences of this compound are critical determinants of its reactivity and stereochemical influence. Conformational analysis through computational methods provides a detailed picture of the molecule's potential energy surface, identifying the most stable conformers and the energy barriers between them.

Various computational techniques, ranging from molecular mechanics to high-level ab initio and density functional theory (DFT) calculations, are employed for this purpose. These studies reveal the preferred spatial arrangements of the methyl ester and hydrazinyl groups relative to the chiral center. The interplay of steric hindrance, intramolecular hydrogen bonding, and electronic effects dictates the conformational landscape of the molecule.

The insights gained from conformational analysis are directly applicable to stereochemical prediction. By understanding the most populated ground-state conformations, chemists can make more accurate predictions about how the molecule will behave in a chemical reaction. For example, the accessibility of the lone pairs on the nitrogen atoms of the hydrazinyl group will be conformation-dependent, which in turn affects the molecule's nucleophilicity and the stereochemical course of its reactions.

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Stereoselective Synthetic Routes

The development of efficient and highly stereoselective methods for synthesizing chiral α-hydrazino esters like Methyl (2S)-2-hydrazinylpropanoate is a primary focus of ongoing research. Traditional approaches often have limitations, prompting the exploration of new synthetic strategies.

A promising avenue involves the direct asymmetric vinylogous allylic alkylation. Recent studies have demonstrated the use of acyclic unsaturated amides as nucleophiles in reactions with Morita-Baylis-Hillman carbonates, catalyzed by a chiral tertiary amine. This method has successfully produced optically active multifunctional chiral 1,5-dienes with good to excellent enantioselectivities (67–94% ee). researchgate.net Further elaboration of these products could provide a novel pathway to α-hydrazino esters.

Another area of interest is the serendipitous carbon-carbon bond cleavage observed in the reaction of benzoyl acrylates with hydrazines. organic-chemistry.org This reaction leads to the regioselective formation of two carbon-nitrogen bonds, yielding N',N'-disubstituted benzohydrazides. organic-chemistry.org Adapting this transformation for the asymmetric synthesis of α-hydrazino esters could offer a more direct and atom-economical route.

Furthermore, research into the reactions of α,β-unsaturated esters with hydrazine (B178648) hydrate (B1144303) continues to reveal unexpected pathways. rsc.orgrsc.org While some reactions at lower temperatures yield complex mixtures, higher temperatures can lead to the formation of pyrazolidinone derivatives. rsc.orgrsc.org A deeper understanding and control of these reaction conditions could unlock new stereoselective routes to the target compound.

Exploration of Unprecedented Catalytic Systems for Enantioselective Transformations

The discovery and application of novel catalytic systems are paramount to advancing the synthesis of chiral hydrazines. Both metal-based and organocatalytic systems are being actively investigated to achieve higher efficiency and enantioselectivity.

Earth-Abundant Metal Catalysis: There is a significant push towards using earth-abundant metals like nickel, cobalt, and manganese to replace precious metal catalysts (e.g., rhodium, palladium, iridium) in asymmetric hydrogenations of hydrazones. chemistryviews.org Nickel-catalyzed asymmetric hydrogenation of hydrazones has shown great promise, achieving excellent yields and enantioselectivities. chemistryviews.orgnih.govresearchgate.net For instance, a Ni-(S,S)-Ph-BPE complex has been used for the asymmetric hydrogenation of cyclic N-acyl hydrazones, yielding chiral cyclic hydrazines with over 99% enantiomeric excess. nih.govacs.org Similarly, cobalt-catalyzed systems have delivered chiral hydrazines with high yields and enantioselectivities (95–98% ee). researchgate.net

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ni-(S,S)-Ph-BPE | Cyclic N-acyl hydrazones | Chiral cyclic hydrazines | >99% | nih.govacs.org |

| Cobalt Complex | C=N bonds of hydrazones | Chiral hydrazines | 95-98% | researchgate.net |

| Pd(TFA)₂ / Pyridine-hydrazone ligand | N-carbamoyl protected glyoxylate-derived hydrazones | α-aryl α-hydrazino esters/amides | 82-96% | us.esnih.gov |

| Chiral Phosphoric Acid | meso 1,3-diones and hydrazines | Cyclic and acyclic keto-hydrazones | High | acs.org |

Organocatalysis: Organocatalysis offers a metal-free alternative for enantioselective transformations. Chiral phosphoric acids have been successfully employed in the desymmetrization of meso 1,3-diones through enantioselective intermolecular condensation with hydrazines, producing chiral keto-hydrazones with high efficiency. acs.org N-heterocyclic carbenes (NHCs) are also emerging as powerful organocatalysts, capable of activating the nitrogen atom in hydrazones for highly enantioselective formal cycloaddition reactions. acs.org This remote activation strategy opens up new possibilities for synthesizing complex chiral heterocyclic molecules. acs.org

Integration of this compound Synthesis into Continuous Flow Chemistry and Automated Platforms

The integration of synthetic processes into continuous flow and automated systems is a major trend in modern chemistry, offering benefits such as improved safety, scalability, and efficiency.

Continuous Flow Chemistry: Continuous flow chemistry is particularly advantageous for handling potentially hazardous reagents like hydrazine and for reactions requiring precise control over parameters like temperature and reaction time. rsc.orgnih.govrsc.org The synthesis of chiral 1,2-diamino derivatives, structurally related to α-hydrazino esters, has been successfully demonstrated in continuous flow systems, showcasing the potential for developing multistep, continuous processes for enantiomerically pure products. thieme.de Furthermore, flow chemistry enables the safe in-situ generation and use of reactive intermediates, such as aryldiazomethanes from sulfonylhydrazones, which can be subsequently used in transformations. nih.gov

Automated Synthesis Platforms: Automated synthesis platforms, or "chemputers," are revolutionizing the way molecules are made. wikipedia.orgchemistryworld.comnih.gov These robotic systems can perform complex, multi-step syntheses with high fidelity and reproducibility, even when handling air-sensitive reagents and performing reactions at low temperatures. chemrxiv.org The development of automated assembly-line synthesis allows for the iterative and stereocontrolled formation of C(sp3)–C(sp3) bonds, paving the way for the rapid construction of complex molecules. chemrxiv.org Integrating the synthesis of this compound and its derivatives into such platforms would significantly accelerate the discovery and development of new chemical entities. sigmaaldrich.com

Discovery of Novel Chemical Transformations Utilizing the Chiral Hydrazine Moiety

The unique reactivity of the chiral hydrazine moiety in this compound offers a rich landscape for discovering novel chemical transformations.

The hydrazine group can serve as a versatile precursor for a wide range of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. researchgate.net For example, the reaction of α-cyanocinnamate esters with hydrazine can lead to fragmentation products like azines, rather than the expected pyrazolinones, highlighting the nuanced reactivity of the intermediate β-hydrazinoester. tandfonline.comtandfonline.com Understanding and controlling these fragmentation pathways could lead to new synthetic methodologies.

Furthermore, the chiral hydrazine moiety can be utilized in the synthesis of modified nucleosides and nucleotides, which are crucial as antiviral and anticancer agents. nih.gov The development of novel synthetic routes to these analogues is an active area of research. The hydrazine group can also be transformed into other functional groups, such as in the conversion of oximes to hydrazones using hydrazine hydrate. researchgate.net

Advanced Computational Modeling for Predictive Reaction Design and Optimization

Computational chemistry is becoming an indispensable tool for understanding reaction mechanisms and predicting the outcomes of stereoselective reactions. nih.gov

Predictive Modeling for Stereoselectivity: Advanced computational methods, such as density functional theory (DFT), are used to model transition states and elucidate the origins of stereoselectivity in catalytic reactions. nih.govcardiff.ac.uk For instance, computational studies on the nickel-catalyzed asymmetric hydrogenation of hydrazones have indicated that the stereoselection is determined during the approach of the substrate to the catalyst. researchgate.net These insights are crucial for the rational design of more effective chiral ligands and catalysts. rsc.org

Reaction Prediction and Discovery: Machine learning and other data-driven approaches are being developed to predict the products of chemical reactions and even to discover novel transformations. arxiv.orgrsc.org These predictive models can navigate the vast chemical space and identify promising synthetic routes, accelerating the process of reaction optimization. acs.org By applying these computational tools to the synthesis of this compound, researchers can more efficiently explore new reaction conditions and catalytic systems to improve yield and enantioselectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.